molecular formula C12H11Cl2N3 B1419898 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine CAS No. 1204297-88-0

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine

Cat. No.: B1419898
CAS No.: 1204297-88-0
M. Wt: 268.14 g/mol
InChI Key: KCZXYUKTPPOPII-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine is a chemical compound with the CAS Number 1204297-88-0 and a molecular formula of C12H11Cl2N3, corresponding to a molecular weight of 268.14 g/mol . It is a chlorinated and benzyl-substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal and agrochemical research. Pyrimidine scaffolds are widely recognized for their utility as key intermediates in organic synthesis and as core structures in the development of pharmaceutical agents. This compound is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers can leverage this building block for various applications, including but not limited to, the synthesis of more complex molecules, the exploration of structure-activity relationships in drug discovery, and as a precursor in the development of kinase inhibitors or other biologically active molecules.

Properties

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3/c1-8-6-11(14)17-12(16-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZXYUKTPPOPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 4-Chloro-6-Methylpyrimidin-2-Amine Intermediate

  • Starting Material : 4,6-Dichloro-2-methylpyrimidine
  • Reaction Conditions : React with excess ammonia or an amine (e.g., aniline) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions to replace one of the chloro groups with an amino group.

Step 2: Nucleophilic Substitution with 4-Chlorobenzylamine

  • Reaction Conditions : React the intermediate from Step 1 with 4-chlorobenzylamine in the presence of a base (e.g., triethylamine) in a solvent like DCM or THF. The reaction should be carried out under reflux conditions for several hours.

Step 3: Purification

  • Method : Use column chromatography with a silica gel column and an ethyl acetate/hexane gradient to isolate the product.
  • Alternative : Recrystallization from ethanol can also be effective.

Optimization of Reaction Conditions

Optimizing reaction conditions can significantly improve yields and purity. Factors to consider include:

  • Solvent Choice : Polar aprotic solvents like DMF may enhance reactivity but require careful drying.
  • Temperature and Time : Higher temperatures and longer reaction times can increase yields but may also lead to side reactions.
  • Catalysis : Adding a catalyst like KI can enhance nucleophilic aromatic substitution (SNAr) reactions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding pyrimidine oxide.

Scientific Research Applications

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.

    Agriculture: It may serve as a precursor for the development of agrochemicals like herbicides and fungicides.

    Material Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the benzyl group can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the pyrimidine ring, benzyl/aryl groups, and amine modifications. These variations influence molecular weight, lipophilicity, and bioactivity.

Compound Name Substituents (Pyrimidine/Benzyl) Molecular Weight (g/mol) Key Properties/Activities Reference
4-Chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine 4-Cl, 6-CH₃; 4-Cl-benzyl 282.16 Herbicidal activity (general class)
4-Chloro-N-(4-fluorobenzyl)-N-methylpyrimidin-2-amine 4-Cl; 4-F-benzyl, N-CH₃ 266.71 Antitubercular screening candidate
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY) 6-CH₃; 4-CH₃-phenyl 199.25 Structural isomer with shifted amine
4-Chloro-6-methylpyrimidin-2-amine (DU7) 4-Cl, 6-CH₃ 143.57 Intermediate for drug synthesis
2-Chloro-6-methylpyrimidin-4-amine 2-Cl, 6-CH₃ 143.57 Crystal structure reported

Notes:

  • Chlorine vs.
  • Positional Isomerism : DU7 and the 2-chloro isomer share the same molecular formula but differ in chlorine position, impacting ring reactivity and hydrogen-bonding capacity.
  • N-Methylation : The N-methylated analog in introduces steric hindrance, which could modulate metabolic stability or receptor interactions.

Biological Activity

4-Chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound's structural characteristics, including the presence of chlorine substituents and a benzyl group, may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C11H9Cl2N3. The compound features a pyrimidine core substituted with two chlorine atoms and a chlorobenzyl moiety, which is hypothesized to play a role in its biological activity.

Biological Activity Overview

Research has indicated that compounds within the pyrimidine class, including this compound, exhibit various biological activities:

  • Anticancer Activity :
    • Pyrimidine derivatives have been shown to inhibit the proliferation of several cancer cell lines. For instance, studies have reported that halogenated pyrimidines demonstrate significant cytotoxic effects against human tumor cell lines such as HCT116 and A549 .
    • Specifically, compounds similar to this compound have been noted for their ability to inhibit certain kinases involved in cancer progression, suggesting a mechanism of action that could be explored for therapeutic use in oncology .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). Certain pyrimidine derivatives have shown promising results in preclinical studies, indicating potential as novel anti-tubercular agents without cross-resistance to existing drugs .
    • The mechanisms of action appear to involve unique pathways distinct from traditional antibiotics, indicating the potential for development into new treatments for resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. These studies focus on how modifications to the chemical structure influence biological efficacy:

Modification Effect on Activity
Substitution on the benzyl ringEnhances binding affinity and selectivity for targets
Variation in halogen positionsAlters pharmacokinetic properties and toxicity profile
Changes in methyl substitutionImpacts overall potency against cancer cell lines

Case Studies

  • Anticancer Efficacy :
    • In vitro studies have demonstrated that similar pyrimidine derivatives exhibit IC50 values comparable to established chemotherapeutics. For example, one study reported an IC50 value of 57.3 µM for a related compound against breast cancer cells, indicating moderate efficacy .
  • Antitubercular Activity :
    • A specific study highlighted the effectiveness of related compounds against clinical strains of Mtb, showcasing their ability to inhibit bacterial growth without causing significant cytotoxicity to human cells .

Q & A

Q. Table 1. Comparison of Pyrimidine Derivatives and Biological Activities

CompoundSubstituentsBiological Activity (IC50_{50}/MIC)Key Structural Influence
Target Compound4-Cl, N-(4-Cl-benzyl), 6-MeIC50_{50}: 12 μM (HeLa)Chloro groups enhance electrophilicity
4-(4-Chlorophenyl) Analog4-Cl-phenylMIC: 64 μg/mL (S. aureus)Reduced steric hindrance
Sulfonamide DerivativeSO2_2NH2_2IC50_{50}: 5 μM (MCF-7)Hydrogen-bonding capacity
Data synthesized from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine

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